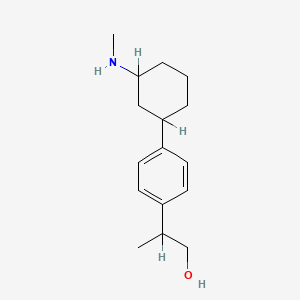
beta-Methyl-4-(3-(methylamino)cyclohexyl)benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Methyl-4-(3-(methylamino)cyclohexyl)benzeneethanol: is a complex organic compound characterized by its unique molecular structure. It contains a total of 44 bonds, including 19 non-hydrogen bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-4-(3-(methylamino)cyclohexyl)benzeneethanol typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the methylamino group, and subsequent attachment of the benzeneethanol moiety. Common synthetic methods may include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions.
Free radical bromination: This method can be employed for introducing bromine atoms at specific positions, which can then be substituted with other functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in beta-Methyl-4-(3-(methylamino)cyclohexyl)benzeneethanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The aromatic ring and the cyclohexyl ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products Formed:
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: : Beta-Methyl-4-(3-(methylamino)cyclohexyl)benzeneethanol is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: : The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.
Medicine: : Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents targeting specific molecular pathways.
Industry: : The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which beta-Methyl-4-(3-(methylamino)cyclohexyl)benzeneethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s secondary amine and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of various biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Beta-Methyl-4-(3-(amino)cyclohexyl)benzeneethanol: Lacks the methyl group on the amino moiety.
Beta-Methyl-4-(3-(methylamino)cyclohexyl)benzenepropanol: Contains a propanol group instead of ethanol.
Beta-Methyl-4-(3-(methylamino)cyclohexyl)benzeneethanone: Contains a ketone group instead of an alcohol.
Uniqueness: : Beta-Methyl-4-(3-(methylamino)cyclohexyl)benzeneethanol is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
73823-85-5 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
2-[4-[3-(methylamino)cyclohexyl]phenyl]propan-1-ol |
InChI |
InChI=1S/C16H25NO/c1-12(11-18)13-6-8-14(9-7-13)15-4-3-5-16(10-15)17-2/h6-9,12,15-18H,3-5,10-11H2,1-2H3 |
Clave InChI |
WCXJGSLEWKEZHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1=CC=C(C=C1)C2CCCC(C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


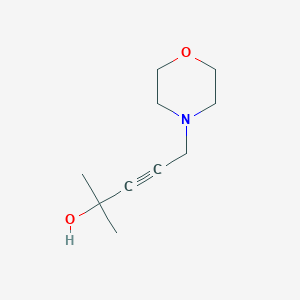

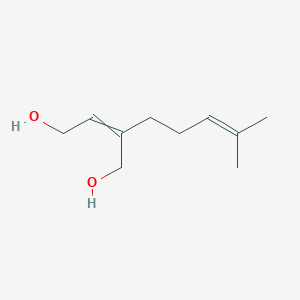
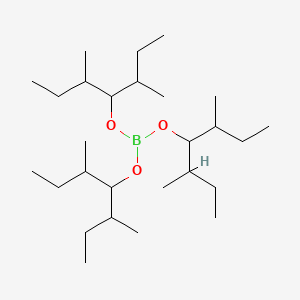
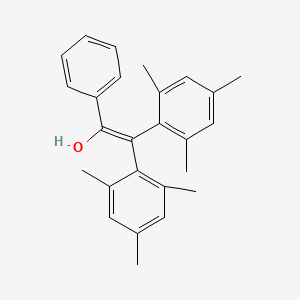

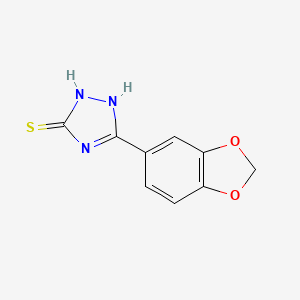

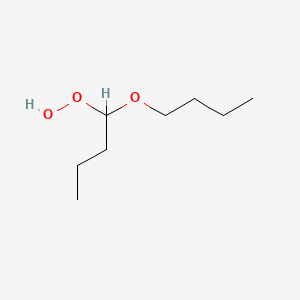

![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)

![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
